

# Quabodepistat: A Technical Guide to a Novel Antitubercular Agent

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Quabodepistat (formerly OPC-167832) is a promising, orally bioavailable, small molecule in clinical development for the treatment of tuberculosis (TB). It belongs to the 3,4-dihydrocarbostyril derivative class of compounds and exhibits potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Its novel mechanism of action, targeting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), makes it a valuable candidate for new combination therapies aimed at shortening and simplifying TB treatment regimens. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical and clinical data, and key experimental methodologies related to **Quabodepistat**.

## **Chemical Structure and Properties**

**Quabodepistat** is a synthetic compound with a complex chemical structure. Its identity and fundamental properties are summarized below.



| Property          | Value   | Reference(s) |  |
|-------------------|---|--------------|--|
| IUPAC Name        | 5-[[(3R,4R)-1-(4-chloro-2,6-difluorophenyl)-3,4-dihydroxypiperidin-4-yl]methoxy]-8-fluoro-3,4-dihydro-1H-quinolin-2-one | [1]          |  |
| CAS Number        | 1883747-71-4  | [2][3]       |  |
| Molecular Formula | C21H20ClF3N2O4  | [1][2]       |  |
| Molecular Weight  | 456.84 g/mol  | [1][3]       |  |
| Appearance        | Solid   | [3]          |  |
| Solubility        | Soluble in DMSO (180 mg/mL with ultrasonication)  | [3]          |  |
| InChIKey          | XZISSTDXPBUCJA-<br>DYESRHJHSA-N   | [1][2]       |  |
| SMILES            | C1CC(=O)NC2=C(C=CC(=C2<br>1)OC[C@@]3(CCN(C[C@H]3<br>O)C4=C(C=C(C=C4F)Cl)F)O)<br>F                                       | [1]          |  |

## Mechanism of Action: Inhibition of DprE1

**Quabodepistat** exerts its antimycobacterial effect by targeting decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a crucial enzyme in the synthesis of the mycobacterial cell wall.[4][5] [6] DprE1 is a flavoenzyme that catalyzes the oxidation of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-2'-keto-erythro-pentose (DPX). This is a vital step in the biosynthetic pathway of decaprenylphosphoryl-D-arabinofuranose (DPA), the sole arabinofuranosyl donor for the synthesis of arabinogalactan and lipoarabinomannan, which are essential components of the M. tuberculosis cell wall.[5][7] By inhibiting DprE1, **Quabodepistat** disrupts the formation of these critical cell wall structures, leading to bacterial cell death.[4]





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**Figure 1:** Mechanism of action of **Quabodepistat** in the mycobacterial cell wall synthesis pathway.

## **Preclinical and Clinical Data**

**Quabodepistat** has demonstrated potent activity in a range of preclinical models and is currently undergoing clinical evaluation.

In Vitro Activity

| Parameter               | Value (µM) | Reference(s) |
|-------------------------|------------|--------------|
| DprE1 Inhibition (IC50) | 0.258      | [3][8]       |



| M. tuberculosis Strain                    | MIC Range (μg/mL) | Reference(s) |
|---|-------------------|--------------|
| H37Rv (Lab Strain)                        | 0.0005            | [8]          |
| Kurono (Lab Strain)                       | 0.0005            | [8]          |
| Drug-Susceptible Clinical Isolates        | 0.00024 - 0.002   | [4]          |
| Multidrug-Resistant (MDR) Isolates        | 0.00024 - 0.002   | [4]          |
| Extensively Drug-Resistant (XDR) Isolates | 0.00024 - 0.002   | [4]          |

| Intracellular Activity (IC90 in μg/mL) | Value  | Reference(s) |
|--|--------|--------------|
| H37Rv                                  | 0.0048 | [8]          |
| Kurono                                 | 0.0027 | [8]          |

## In Vivo Efficacy in Mouse Models

In a mouse model of chronic tuberculosis, **Quabodepistat** demonstrated potent bactericidal activity, with a dose-dependent reduction in lung colony-forming units (CFU).[8][9] Significant efficacy was observed at doses as low as 0.625 mg/kg.[9]



| Parameter                             | Observation   | Reference(s) |  |
|---------------------------------------|---|--------------|--|
| Monotherapy Efficacy                  | Dose-dependent decrease in lung CFU from 0.625 mg/kg to 2.5 mg/kg.  | [8]          |  |
| Combination Therapy with Delamanid    | Superior efficacy compared to<br>the standard of care regimen<br>(rifampicin + isoniazid +<br>pyrazinamide + ethambutol). | [4]          |  |
| Combination Therapy with other agents | Exhibited significant combination effects with delamanid, bedaquiline, or levofloxacin.                                   | [9]          |  |

**Pharmacokinetics** 

| Species | Dose Range<br>(mg/kg)     | t <sub>max</sub> (h) | t <sub>1</sub> / <sub>2</sub> (h) | Key<br>Findings  | Reference(s |
|---------|---------------------------|----------------------|-----------------------------------|--|-------------|
| Mouse   | 0.625 - 10                | 0.5 - 1.0            | 1.3 - 2.1                         | Dose- dependent  C <sub>max</sub> and  AUC; lung distribution  -2x higher than plasma.                 | [8]         |
| Human   | 30 mg (in<br>combination) | ~3                   | 12.3 - 15.2                       | Co-<br>administratio<br>n with<br>bedaquiline<br>slightly<br>shortens the<br>elimination<br>half-life. | [7]         |

## **Clinical Trials**



**Quabodepistat** has completed Phase 1 and is currently in Phase 2 clinical trials.[10][11] Early bactericidal activity (EBA) studies have shown that a 30 mg daily dose is a candidate for further evaluation.[7] In combination with delamanid and bedaquiline, **Quabodepistat** was found to be safe, well-tolerated, and demonstrated robust early bactericidal activity in adults with drugsusceptible pulmonary tuberculosis.[7] Interim data from a Phase 2b/c trial suggest that a fourmonth regimen of **Quabodepistat** in combination with delamanid and bedaquiline may have similar efficacy to the standard six-month four-drug regimen.[12]

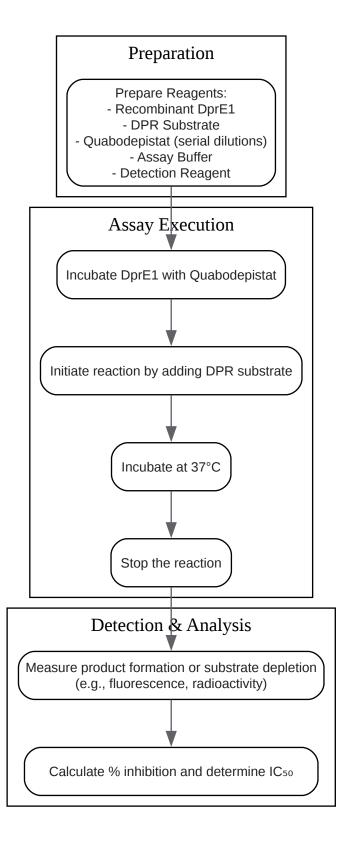
## **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the evaluation of **Quabodepistat**.

## **DprE1 Inhibition Assay (Representative Protocol)**

This protocol describes a method to determine the in vitro inhibitory activity of **Quabodepistat** against the DprE1 enzyme.





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Figure 2: Workflow for a DprE1 enzymatic inhibition assay.



#### Methodology:

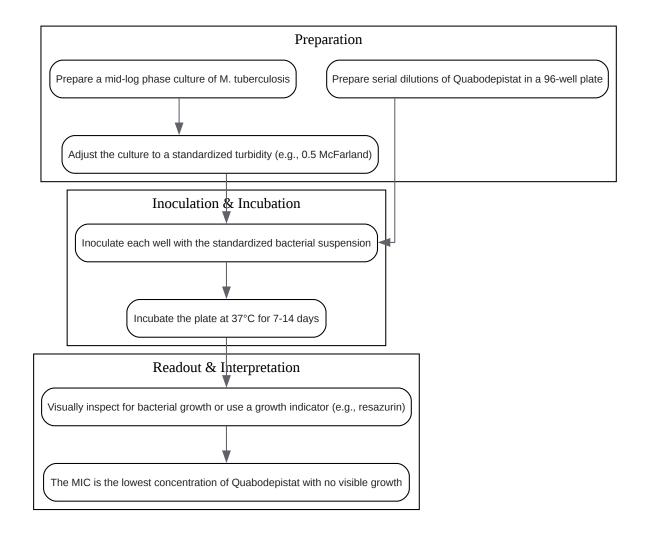
- Reagent Preparation:
  - Recombinant M. tuberculosis DprE1 is purified.
  - A stock solution of decaprenylphosphoryl-β-D-ribose (DPR) is prepared.
  - Serial dilutions of **Quabodepistat** are prepared in an appropriate solvent (e.g., DMSO).
  - An assay buffer (e.g., phosphate-buffered saline with a suitable detergent) is prepared.
  - A detection reagent is prepared (this will vary depending on the detection method, e.g., a fluorescent probe that reacts with a product of the enzymatic reaction).
- Assay Procedure:
  - In a microplate, DprE1 enzyme is pre-incubated with varying concentrations of Quabodepistat for a defined period (e.g., 15-30 minutes) at room temperature.
  - The enzymatic reaction is initiated by the addition of the DPR substrate.
  - The reaction mixture is incubated at 37°C for a specific time (e.g., 30-60 minutes).
  - The reaction is terminated, for example, by the addition of a quenching agent or by heat inactivation.
- Detection and Analysis:
  - The amount of product formed or substrate consumed is quantified. This can be achieved through various methods, such as measuring the fluorescence of a reporter molecule, or by using radiolabeled substrates and quantifying radioactivity.
  - The percentage of inhibition for each Quabodepistat concentration is calculated relative to a no-drug control.
  - The IC<sub>50</sub> value, the concentration of **Quabodepistat** that inhibits 50% of the enzyme's activity, is determined by plotting the percent inhibition against the log of the inhibitor



concentration and fitting the data to a dose-response curve.

## Minimum Inhibitory Concentration (MIC) Determination (Representative Protocol)

This protocol outlines the determination of the minimum inhibitory concentration of **Quabodepistat** against M. tuberculosis using a broth microdilution method.



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Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).

#### Methodology:

#### · Preparation:

- M. tuberculosis is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to the mid-logarithmic phase of growth.
- The bacterial culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- In a 96-well microtiter plate, two-fold serial dilutions of **Quabodepistat** are prepared in the culture medium.

#### Inoculation and Incubation:

- Each well containing the drug dilution is inoculated with the standardized bacterial suspension.
- Positive (no drug) and negative (no bacteria) control wells are included.
- The plate is sealed and incubated at 37°C in a humidified atmosphere for 7 to 14 days.

#### MIC Determination:

- After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.
- Alternatively, a growth indicator such as resazurin can be added, which changes color in the presence of viable bacteria.
- The MIC is defined as the lowest concentration of Quabodepistat that completely inhibits visible growth of the bacteria.

## In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis (Representative Protocol)

This protocol provides a general framework for assessing the in vivo efficacy of **Quabodepistat** in a mouse model of chronic TB infection.



#### Methodology:

#### Infection:

 Female BALB/c mice are infected with a low dose of M. tuberculosis H37Rv via aerosol exposure to establish a chronic infection in the lungs.

#### Treatment:

- Treatment is initiated several weeks post-infection when a stable, chronic bacterial load is established in the lungs.
- Mice are randomized into treatment groups, including a vehicle control group, a positive control group (e.g., standard TB drug regimen), and groups receiving different doses of Quabodepistat.
- Quabodepistat is administered orally (e.g., by gavage) daily or five times a week for a specified duration (e.g., 4-8 weeks).

#### Efficacy Assessment:

- At various time points during and after treatment, subsets of mice from each group are euthanized.
- The lungs and spleens are aseptically removed, homogenized, and serial dilutions of the homogenates are plated on a suitable solid medium (e.g., Middlebrook 7H11 agar).
- The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted.
- Efficacy is determined by comparing the reduction in the log<sub>10</sub> CFU in the organs of treated mice to that of the vehicle control group.

## Conclusion

**Quabodepistat** is a potent, novel antitubercular agent with a distinct mechanism of action that addresses the critical need for new drugs to combat tuberculosis, particularly drug-resistant strains. Its strong preclinical profile and promising early clinical data, especially in combination



with other new anti-TB drugs, highlight its potential to contribute to shorter, safer, and more effective treatment regimens. Further clinical investigation is warranted to fully elucidate its role in the future of tuberculosis therapy.

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